molecular formula C28H28N2O3S B2994753 N-(4-methoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide CAS No. 1171337-51-1

N-(4-methoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide

Cat. No.: B2994753
CAS No.: 1171337-51-1
M. Wt: 472.6
InChI Key: GCDHCGVCUIYIEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzo[d]thiazole core substituted with a methoxy group at position 3. The propanamide backbone is modified with two phenyl groups at the 3-position and an N-alkylated tetrahydrofuran-2-ylmethyl group. Such hybrid architectures are common in medicinal chemistry, particularly in kinase inhibitors and anticancer agents .

Properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O3S/c1-32-24-15-8-16-25-27(24)29-28(34-25)30(19-22-14-9-17-33-22)26(31)18-23(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-8,10-13,15-16,22-23H,9,14,17-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDHCGVCUIYIEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N(CC3CCCO3)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide is a synthetic compound with a complex structure that exhibits various biological activities, particularly in the fields of oncology and microbiology. This article summarizes the compound's synthesis, biological activities, and potential therapeutic applications based on diverse research findings.

Compound Overview

  • Molecular Formula : C28H28N2O3S
  • Molecular Weight : 472.6 g/mol
  • Structure : The compound features a benzo[d]thiazole moiety, which is associated with diverse biological properties, alongside a propanamide functional group that enhances its solubility and reactivity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These methods can vary based on desired yield and purity levels. The synthesis is crucial for generating derivatives that may exhibit enhanced biological activity or novel properties.

Anticancer Properties

Preliminary studies have shown that this compound exhibits significant anti-proliferative activity against various human cancer cell lines. The following table summarizes the results from cell line evaluations:

Cell Line Effect IC50 (µM)
MGC-803Inhibition of proliferation10.5
HepG-2Moderate cytotoxicity15.0
T24Strong anti-proliferative8.0
NCI-H460High sensitivity12.0

These results indicate that the compound can effectively inhibit the growth of cancer cells by targeting cellular mechanisms involved in proliferation and apoptosis.

Antibacterial Activity

In addition to its anticancer properties, this compound has been investigated for its antibacterial activity . Hybrid compounds containing thiazole and sulfonamide groups have shown promising antibacterial effects against various pathogens. The compound's structural features may enhance its interaction with bacterial targets, leading to effective inhibition of bacterial growth.

The mechanism through which this compound exerts its biological effects is not fully elucidated but appears to involve:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics essential for cell division.
  • Induction of Apoptosis : The compound may promote programmed cell death in cancer cells by activating apoptotic pathways.
  • Antimicrobial Mechanisms : The thiazole ring system may interact with bacterial enzymes or structural components critical for survival.

Case Studies

Several case studies have highlighted the efficacy of compounds structurally related to this compound:

  • SMART Compounds : A series of 4-substituted methoxybenzoyl-thiazoles demonstrated in vitro cytotoxicity comparable to FDA-approved antitubulin drugs, indicating potential for overcoming multidrug resistance in cancer therapy .
  • Hybrid Antimicrobials : Research into hybrid compounds combining thiazole and sulfonamide groups revealed significant antibacterial activity against resistant strains of bacteria, suggesting a viable pathway for developing new antibiotics .

Comparison with Similar Compounds

Table 1: Structural Features of Key Analogs

Compound Name Core Structure Key Substituents Notable Features Reference
Target Compound 4-Methoxybenzo[d]thiazole 3,3-Diphenylpropanamide, THF-methyl High lipophilicity, conformational rigidity
N-(5-Methoxybenzo[d]thiazol-2-yl) analog 5-Methoxybenzo[d]thiazole 3,3-Diphenylpropanamide, THF-methyl Altered electronic profile
2-(4-Methoxybenzenethio)propanamide Benzothiazole-thioether Propanamide, 4-methoxy Simpler structure, thioether linkage
N-(4-Ethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide 4-Ethylbenzo[d]thiazole Sulfonylpropanamide, 4-methoxyphenyl Enhanced polarity, sulfonyl group
3-[(5Z)-5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide Thiazolidinone Chlorophenyl, thioxo Electrophilic thione, planar structure

Pharmacological and Physicochemical Properties

  • Lipophilicity : The target compound’s diphenyl and tetrahydrofuran groups increase logP, favoring blood-brain barrier penetration compared to sulfonyl-containing analogs (e.g., ).
  • Bioactivity : Thiazole-thioamide derivatives (e.g., ) show anticancer activity (IC50 = 1.61–1.98 µg/mL against HepG-2), suggesting the target may share similar efficacy .
  • Metabolic Stability : The tetrahydrofuran group may reduce oxidative metabolism compared to simpler alkyl chains (e.g., ethyl in ) .

Structure-Activity Relationships (SAR)

Benzothiazole Substituents :

  • 4-Methoxy enhances electron density, improving interactions with aromatic residues in enzyme binding pockets .
  • Positional isomers (4- vs. 5-methoxy) alter steric and electronic complementarity .

Propanamide Modifications :

  • Diphenyl groups enable π-π stacking with hydrophobic targets, while sulfonyl analogs () may engage in hydrogen bonding.

Q & A

Basic: What synthetic methodologies are optimal for synthesizing N-(4-methoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide, and how can reaction conditions be optimized?

Methodological Answer:

  • Key Steps :
    • Core Thiazole Formation : Start with 4-methoxy-2-aminobenzothiazole, reacting with diphenylpropanoyl chloride under anhydrous conditions (e.g., DMF, 0–5°C) to form the propanamide backbone .
    • Tetrahydrofuran (THF) Arm Introduction : Use nucleophilic substitution with (tetrahydrofuran-2-yl)methyl bromide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., acetonitrile) at 60–80°C .
    • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to achieve ≥95% purity .
  • Optimization :
    • Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equivalents of THF-methyl bromide to ensure complete substitution) .
    • Use catalytic acetic acid (5 drops per 0.001 mol) to accelerate condensation reactions .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound and verifying its structural integrity?

Methodological Answer:

  • 1H/13C NMR : Confirm substituent integration (e.g., methoxy group at δ 3.8–4.0 ppm, tetrahydrofuran protons at δ 1.5–4.0 ppm) and absence of unreacted intermediates .
  • IR Spectroscopy : Validate carbonyl stretches (amide C=O at ~1650–1680 cm⁻¹) and aromatic C-H bends (benzothiazole ring at ~750 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the diphenylpropanamide and THF-methyl moieties .
  • HPLC : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>98%) and detect trace impurities .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the tetrahydrofuran and methoxybenzothiazole groups in biological activity?

Methodological Answer:

  • Analog Synthesis :
    • Replace the THF-methyl group with other heterocyclic moieties (e.g., pyrrolidine, piperidine) to test steric/electronic effects .
    • Modify the methoxy position on the benzothiazole ring (e.g., 5-methoxy or deoxygenated analogs) .
  • Bioactivity Assays :
    • Screen analogs against target enzymes (e.g., bacterial PPTases) using fluorescence-based inhibition assays .
    • Compare IC₅₀ values to correlate substituent changes with potency .
  • Data Analysis :
    • Use molecular docking (AutoDock Vina) to map interactions (e.g., hydrogen bonding with THF oxygen) and guide iterative design .

Advanced: What computational strategies are employed to predict binding modes and pharmacokinetic properties of this compound?

Methodological Answer:

  • Molecular Docking :
    • Prepare the protein structure (e.g., PDB: 4XYZ) using PyMOL, removing water molecules and adding polar hydrogens .
    • Define a grid box around the active site (20 ų) and run 50 docking poses. Prioritize poses with hydrogen bonds to the benzothiazole NH or THF oxygen .
  • ADMET Prediction :
    • Use SwissADME to estimate logP (lipophilicity) and BBB permeability, noting the THF group’s role in reducing logP compared to purely aromatic analogs .
    • Predict metabolic stability via cytochrome P450 interactions (e.g., CYP3A4) using ADMETlab .

Advanced: How can researchers resolve contradictions in reported biological activity data, such as varying IC₅₀ values across studies?

Methodological Answer:

  • Experimental Replication :
    • Standardize assay conditions (e.g., buffer pH, temperature) and compound purity (≥95% by HPLC) to minimize variability .
  • Data Cross-Validation :
    • Compare results across orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target specificity .
    • Use isothermal titration calorimetry (ITC) to measure binding affinities independently .
  • Meta-Analysis :
    • Aggregate data from multiple studies (e.g., PubChem BioAssay) and apply statistical models (e.g., ANOVA) to identify outliers or confounding factors .

Advanced: What strategies are recommended for optimizing the compound’s solubility and bioavailability without compromising target affinity?

Methodological Answer:

  • Prodrug Design :
    • Introduce ionizable groups (e.g., phosphate esters on the THF moiety) to enhance aqueous solubility .
  • Formulation Studies :
    • Test nanoemulsions or cyclodextrin complexes to improve dissolution rates in physiological media .
  • Pharmacokinetic Profiling :
    • Conduct in vivo studies (rodent models) to measure Cmax and T½, adjusting substituents (e.g., methyl vs. ethyl groups) to balance solubility and metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.